7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one
Description
Properties
IUPAC Name |
7-methyl-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6-4-7-5-9-2-3-10(7)8(6)11/h6-7,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPHSWIBRWFRCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CNCCN2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200418-23-1 | |
| Record name | 7-methyl-octahydropyrrolo[1,2-a]piperazin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of amino keto esters or amino esters under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like p-toluenesulfonic acid or sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are used under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effect .
Comparison with Similar Compounds
Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one (Parent Compound)
- Molecular Formula : C₇H₁₂N₂O
- Molecular Weight : 140.18 g/mol
- Key Differences : Lacks the 7-methyl group, reducing steric hindrance.
- Synthesis : Prepared via reductive cyclization of dioximes, yielding 48% under similar conditions to its methylated analog .
- Applications : Acts as a building block for enantiomeric derivatives. The (S)-enantiomer (CAS 151763-88-1) is used in peptide mimetics targeting cancer-specific proteins like PSMA .
- Safety : The hydrochloride salt (CAS 1429238-55-0) is classified under GHS Hazard Class 8 (corrosive) due to skin irritation risks .
2-[(4-Fluorophenyl)sulfonyl]hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one
- CAS : 272786-64-8
- Molecular Formula : C₁₃H₁₆FN₂O₃S
- Molecular Weight : 308.34 g/mol
Pyrido-Fused Derivatives (e.g., 6a,7,8,9-Tetrahydro-5H-pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6-one)
- CAS : 91622-91-2
- Molecular Formula : C₁₁H₁₃N₃O
- Molecular Weight : 203.24 g/mol
- Key Differences : A pyridine ring replaces one pyrrolidine ring, altering electronic properties and bioactivity.
- Biological Activity: Demonstrates hypotensive effects but minimal vascular smooth muscle relaxant activity, suggesting divergent mechanisms compared to non-fused analogs .
Dihydroimidazo Analogs (e.g., 2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-a]pyrazin-6(5H)-one)
- CAS : 1261118-04-0
- Molecular Formula : C₁₄H₁₄FN₃O
- Molecular Weight : 259.28 g/mol
- Applications : Investigated as a metabolite of GNF179, a compound with undisclosed therapeutic applications .
Data Tables
Table 1. Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one | 200418-25-3 | C₉H₁₆N₂O | 168.24 | 7-Methyl |
| Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one | 151763-88-1 (S) | C₇H₁₂N₂O | 140.18 | None |
| 2-[(4-Fluorophenyl)sulfonyl] analog | 272786-64-8 | C₁₃H₁₆FN₂O₃S | 308.34 | 2-Sulfonyl, 4-fluoro phenyl |
| Pyrido-fused derivative | 91622-91-2 | C₁₁H₁₃N₃O | 203.24 | Pyridine ring fusion |
Biological Activity
7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on various research findings.
Synthesis
The synthesis of this compound typically involves cyclization reactions that yield derivatives with significant biological properties. The compound can be derived from hexahydropyrrolo intermediates through various chemical modifications, including the introduction of substituents that enhance its pharmacological profile.
Anticancer Activity
Research has indicated that derivatives of pyrazinone compounds exhibit notable anticancer properties. For instance, hexahydropyrrolo derivatives have been tested against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 5.69 |
| HepG2 | 6.19 | |
| HCT116 | 6.71 |
These results suggest a promising potential for the compound in cancer therapy, particularly against breast cancer cells (MCF-7) and liver cancer cells (HepG2) .
Antimicrobial Activity
The compound's antimicrobial efficacy has also been explored. Preliminary studies indicate that it possesses inhibitory effects against various pathogens, including bacteria and fungi. In particular, the compound demonstrated activity against Mycobacterium tuberculosis, which is crucial for developing new treatments for tuberculosis .
The mechanisms underlying the biological activities of this compound are primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. For example, compounds in this class have been shown to inhibit specific kinases associated with cancer cell growth and survival .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Anticancer Study : A study involving a series of hexahydropyrrolo derivatives showed that modifications at specific positions significantly enhanced their anticancer efficacy against MCF-7 and HepG2 cell lines. The most potent derivative exhibited an IC50 value as low as 0.09 µM against MCF-7 cells .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of hexahydropyrrolo derivatives found that certain modifications led to increased activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as antibacterial agents .
Q & A
Q. What are the established synthetic routes for 7-methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one?
The compound is typically synthesized via condensation reactions between substituted carboxylic acids and diamines. For example, a method analogous to the synthesis of 8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one involves reacting 4-phenyl-4-oxobutanoic acid with 1,3-diaminopropane in toluene under azeotropic water removal . Modifications to the starting materials (e.g., methyl-substituted precursors) and reaction conditions (temperature, solvent) are critical for achieving the desired methyl substitution pattern.
Q. What characterization techniques are essential for confirming the structure of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve hydrogen and carbon environments, particularly the methyl group at position 7 and the fused heterocyclic system.
- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) and amine (N-H) stretches in the 1600–1700 cm⁻¹ and 3200–3400 cm⁻¹ regions, respectively .
- X-ray Crystallography : To resolve stereochemical ambiguities and confirm the hexahydropyrrolopyrazinone framework, as demonstrated for structurally similar compounds .
Q. How does the fused heterocyclic system influence the compound’s physicochemical properties?
The bicyclic system (pyrrolidine fused with pyrazinone) imposes conformational rigidity, reducing entropy-driven degradation. Hydrogen bonding between the pyrazinone carbonyl and adjacent NH groups stabilizes the structure . The methyl group at position 7 introduces steric effects that may influence solubility and reactivity.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound?
- Catalyst Screening : Use of Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance intermediate solubility, while toluene facilitates azeotropic water removal .
- Temperature Control : Stepwise heating (e.g., 80°C for condensation, 110°C for cyclization) minimizes side reactions .
Q. How should researchers address contradictions in spectroscopic data for this compound?
- Multi-Technique Validation : Cross-reference NMR/IR data with high-resolution mass spectrometry (HRMS) and X-ray crystallography to resolve ambiguities. For example, overlapping signals in NMR may require 2D experiments (COSY, HSQC) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict spectroscopic profiles and validate experimental data .
Q. What strategies are effective for studying the compound’s biological activity in drug discovery?
- Structure-Activity Relationship (SAR) Studies : Introduce substituents at the methyl position or pyrazinone ring to modulate bioactivity. For example, nitroimidazole analogs of pyrrolopyrazines have shown antiparasitic activity .
- In Silico Screening : Molecular docking against target proteins (e.g., bacterial enoyl-ACP reductase) to prioritize synthetic targets .
Q. How can intermolecular interactions (e.g., π-π stacking) be analyzed in crystalline forms?
- X-ray Diffraction : Quantify intermolecular distances (e.g., 3.5–4.0 Å for π-π interactions) and hydrogen-bonding networks .
- Hirshfeld Surface Analysis : Visualize non-covalent interactions and quantify their contributions to crystal packing .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Pyrrolopyrazinone Derivatives
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | Toluene (azeotropic) | +20% yield | |
| Catalyst | p-TsOH (10 mol%) | +15% yield | |
| Reaction Temperature | 80°C → 110°C (stepwise) | -5% impurities |
Q. Table 2. Spectral Data for Validation
| Technique | Key Peaks/Features | Diagnostic Role |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 1.2–1.4 (m, CH₃), δ 3.5–4.0 (m, NH) | Methyl and amine protons |
| IR | 1680 cm⁻¹ (C=O) | Pyrazinone carbonyl |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
